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Compound of Interest

1-Methyl-4-(3-
Compound Name:
nitrobenzyl)piperazine

Cat. No.: B172480

Disclaimer: Extensive searches of publicly available scientific databases and vendor
information did not yield specific experimental spectroscopic data (NMR, MS, IR) for the target
compound, 1-Methyl-4-(3-nitrobenzyl)piperazine (CAS: 198281-54-8). This guide will
therefore provide a representative spectroscopic analysis of the closely related analogue, 1-
Methyl-4-(4-nitrophenyl)piperazine, to illustrate the expected data and analytical workflow for
researchers, scientists, and drug development professionals. All data presented below is for
this analogue and should be interpreted as a predictive reference for the target compound.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment
of synthesized chemical compounds. For a novel or reference compound such as 1-Methyl-4-
(3-nitrobenzyl)piperazine, a combination of Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a
comprehensive analytical profile. This document outlines the expected spectroscopic data for a
key analogue and provides generalized experimental protocols for these analytical methods.

Physicochemical Properties of the Target
Compound

While spectroscopic data is not readily available, some basic physicochemical properties for 1-
Methyl-4-(3-nitrobenzyl)piperazine have been reported.
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Property Value

Molecular Formula C12H17N302

Molecular Weight 235.29 g/mol

CAS Number 198281-54-8

Physical Form Solid

Melting Point 49 °C

Boiling Point 355.8 £ 27.0 °C at 760 mmHg

Representative Spectroscopic Data: 1-Methyl-4-(4-
nitrophenyl)piperazine
The following tables summarize the expected spectroscopic data based on the analogue 1-

Methyl-4-(4-nitrophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

H NMR (Proton NMR)

Chemical Shift (5)
ppm

Multiplicity Integration Assignment

Data not available

13C NMR (Carbon NMR)

Chemical Shift (8) ppm Assighment

Data not available

Note: Specific NMR peak assignments for 1-Methyl-4-(4-nitrophenyl)piperazine are not
available in the public domain. The table structure is provided as a template for expected data.
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Mass Spectrometry (MS) Data

Electron lonization (El) Mass Spectrum

m/z Ratio Relative Intensity (%) Proposed Fragment

221 Base Peak [M]* (Molecular lon)

Other fragments not available

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~2940 Strong C-H stretch (aliphatic)

~2800 Medium C-H stretch (N-CHs)

~1590, ~1490 Strong C=C stretch (aromatic)
~1520, ~1340 Strong N-O stretch (nitro group)
~1250 Medium C-N stretch (aromatic amine)
~1130 Medium C-N stretch (aliphatic amine)

C-H bend (para-substituted

~840 Strong )
aromatic)

Note: The IR data is predicted based on characteristic functional group frequencies.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent depends on the solubility
of the compound and should be free of interfering signals.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
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» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 3C.

o The spectral width should be set to encompass the expected range of carbon chemical
shifts (e.g., 0-220 ppm).

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.
For non-volatile solids, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-
MS) is appropriate.

« lonization: Utilize Electron lonization (EI) for fragmentation analysis or a soft ionization
technique like Electrospray lonization (ESI) to primarily observe the molecular ion.

e Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g.,
m/z 50-500).

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Infrared Spectroscopy

e Sample Preparation:
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o For Solids: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the
compound with dry KBr powder and pressing it into a transparent disk. Alternatively,
Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on
the ATR crystal.

o For Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
o The final spectrum is a ratio of the sample spectrum to the background spectrum.

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methyl-4-(3-
nitrobenzyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172480#1-methyl-4-3-nitrobenzyl-piperazine-
spectroscopic-data-nmr-ms-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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